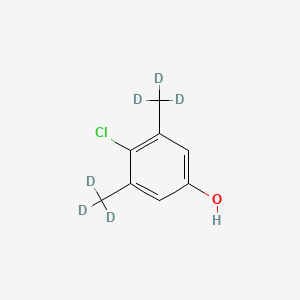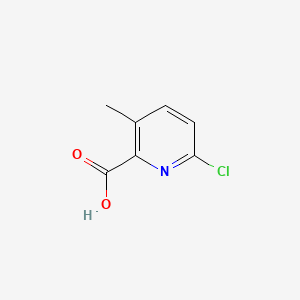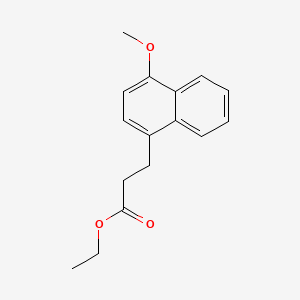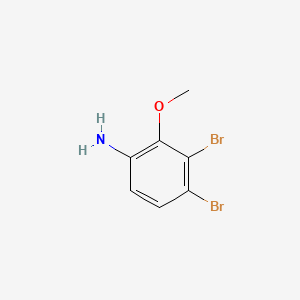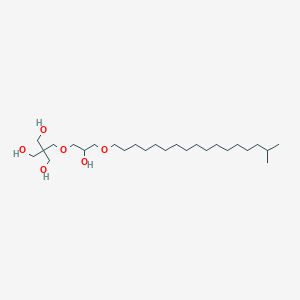![molecular formula C19H14 B588290 2-Methylbenz[a]anthracene-d14 CAS No. 1795033-63-4](/img/structure/B588290.png)
2-Methylbenz[a]anthracene-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylbenz[a]anthracene-d14 is a deuterated form of 2-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The deuterium labeling is often used in research to trace the compound in various chemical and biological processes. This compound is primarily used in scientific research due to its carcinogenic properties, making it a valuable tool for studying cancer mechanisms and other related biological processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenz[a]anthracene-d14 typically involves the deuteration of 2-Methylbenz[a]anthracene. The process includes the following steps:
Deuteration of Toluene: Toluene is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon to produce deuterated toluene.
Cyclization: The deuterated toluene undergoes cyclization reactions to form the polycyclic aromatic structure of this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and isotopic labeling efficiency .
化学反応の分析
Types of Reactions
2-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced hydrocarbons, and substituted aromatic compounds .
科学的研究の応用
2-Methylbenz[a]anthracene-d14 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in research on carcinogenesis and mutagenesis.
Medicine: Utilized in cancer research to understand the molecular mechanisms of tumor formation.
作用機序
The mechanism of action of 2-Methylbenz[a]anthracene-d14 involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The primary molecular targets include DNA and various enzymes involved in metabolic activation. The pathways involved are primarily related to the cytochrome P450 enzyme system, which converts the compound into its active form .
類似化合物との比較
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benz[a]anthracene: The parent compound without the methyl group.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
Uniqueness
2-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which allows for precise tracing in chemical and biological studies. This isotopic labeling provides a significant advantage in research applications, making it a valuable tool for studying complex biochemical processes .
特性
IUPAC Name |
1,3,4,5,6,7,8,9,10,11,12-undecadeuterio-2-(trideuteriomethyl)benzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRFYYVRSILJDC-HGWILGJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C(C2=C1[2H])[2H])C(=C(C4=C3C(=C(C(=C4[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

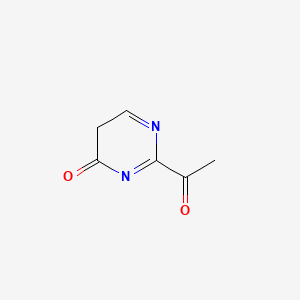
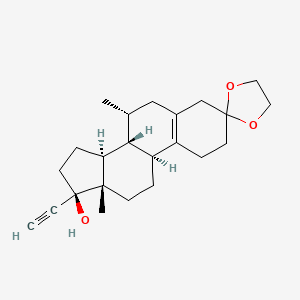
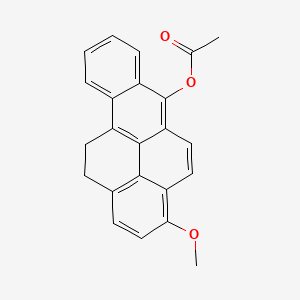
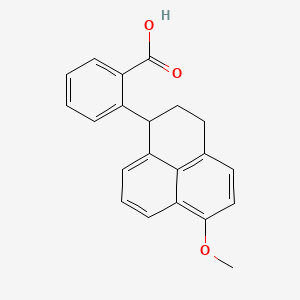
![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)
